molecular formula C19H17N3O3S B2896690 N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 518017-71-5

N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2896690
CAS RN: 518017-71-5
M. Wt: 367.42
InChI Key: IURVPRSXMRGONJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research. MPTA is a thioacetamide derivative that has been synthesized using various methods.

Scientific Research Applications

Pharmacokinetic Studies

The pharmacokinetics and disposition of thiouracil derivatives, including compounds similar to N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, have been extensively studied. One derivative, identified as PF-06282999, demonstrated resistance to metabolic turnover by liver microsomes and hepatocytes in both animals and humans, showing low to moderate plasma clearances and good oral bioavailability. It was primarily excreted via renal clearance in humans, indicating a potential for predictable pharmacokinetics and reduced risk of idiosyncratic toxicity (Dong et al., 2016).

Antimicrobial Activity

A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Compounds in this series showed significant potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) suggesting strong antibacterial potential. These findings indicate the chemical's relevance in developing new antimicrobial agents (Kerru et al., 2019).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuran derivatives, including novel compounds synthesized from khellinone and visnaginone, has shown significant anti-inflammatory and analgesic activities. These compounds, structurally related to this compound, demonstrated high COX-2 inhibitory activity and potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Research

Novel thienopyrimidine linked rhodanine derivatives were synthesized and assessed for their antitumor activity. These compounds, related to the chemical structure of interest, exhibited potent anticancer activities against various human cancer cell lines, suggesting their potential for further exploration in cancer therapy. The study underscores the diverse biological activities of compounds within this chemical class and their relevance in developing novel therapeutic agents (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

The primary target of CBKinase1_009874 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Mode of Action

CBKinase1_009874 interacts with CK1α, influencing its ability to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . CK1α is one of the main components of the Wnt/β-catenin signaling pathway, phosphorylating β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .

Biochemical Pathways

The interaction of CBKinase1_009874 with CK1α affects several biochemical pathways. These include the Wnt/β-catenin signaling pathway, which is crucial for cell cycle progression and apoptosis . Additionally, CK1α targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX), while stabilizing and positively regulating E2F-1, a transcription factor involved in cell cycle progression .

Result of Action

The molecular and cellular effects of CBKinase1_009874’s action are primarily related to its influence on CK1α and the subsequent modulation of various cellular processes. By interacting with CK1α, CBKinase1_009874 can potentially affect cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-14(16)20-18(24)12-26-19-21-15(11-17(23)22-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURVPRSXMRGONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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